4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid
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Overview
Description
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound with a molecular formula of C27H18N2O6 This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as amino and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of Friedel-Crafts acylation reactions.
Introduction of Amino Groups: The amino groups are introduced via nitration followed by reduction reactions.
Carboxylation: The carboxyl groups are added through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction can revert them back to amino groups.
Scientific Research Applications
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-diaminobiphenyl-3,3’-dicarboxylic acid: This compound has a similar structure but lacks the additional aromatic rings present in 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Another similar compound with a triazine core instead of the benzene core.
Uniqueness
This compound is unique due to its complex structure, which provides multiple sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H20N2O6 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H20N2O6/c28-23-20(14-1-7-17(8-2-14)25(30)31)13-21(15-3-9-18(10-4-15)26(32)33)24(29)22(23)16-5-11-19(12-6-16)27(34)35/h1-13H,28-29H2,(H,30,31)(H,32,33)(H,34,35) |
InChI Key |
NKCGTRVQRXTXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2N)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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